Tetrahydrocoptisine
Overview
Description
Mechanism of Action
Target of Action
Tetrahydrocoptisine, a main active component of Chelidonium majus L., has been found to primarily target the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway plays a key role in the development of inflammation and is involved in the immune response to infections .
Mode of Action
This compound interacts with its target, the NF-κB signaling pathway, by inhibiting the translocation of NF-κBp65 . This inhibition effectively reduces the activation of NF-κB, thereby suppressing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory process .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
This compound has been shown to have a protective effect on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in rats . It significantly inhibits the increase of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) . Furthermore, it inhibits myeloperoxidase (MPO) accumulation in lung tissue and alleviates TNF-α and IL-6 production in serum .
Biochemical Analysis
Biochemical Properties
Tetrahydrocoptisine has been shown to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide-stimulated peritoneal macrophages .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the mortality rate, lung wet weight to dry weight ratio, and ameliorate lung pathological changes in rats . It also significantly inhibited the increase of the amounts of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit myeloperoxidase (MPO) accumulation in lung tissue and alleviate TNF-α and IL-6 production in serum . Furthermore, it efficiently reduces nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 .
Temporal Effects in Laboratory Settings
It has been observed that pretreatment with this compound to rats 30 min before inducing acute lung injury by lipopolysaccharide markedly decreased the mortality rate .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocoptisine can be synthesized through various chemical reactions involving isoquinoline derivatives. One common method involves the reduction of coptisine, another isoquinoline alkaloid, using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Corydalis impatiens . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocoptisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coptisine.
Reduction: Reduction of coptisine yields this compound.
Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Coptisine.
Reduction: this compound.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving inflammation.
Industry: Used in the development of pharmaceuticals and as a research tool in biochemical studies.
Comparison with Similar Compounds
Coptisine: An oxidized form of tetrahydrocoptisine with similar anti-inflammatory properties.
Berberine: Another isoquinoline alkaloid with broader pharmacological activities, including antimicrobial and anti-diabetic effects.
Protopine: Shares structural similarities and exhibits similar anti-inflammatory activities.
Uniqueness: this compound is unique in its specific inhibition of NF-κB and MAPK pathways, making it particularly effective in reducing inflammation . Its ability to inhibit multiple pro-inflammatory mediators distinguishes it from other similar compounds.
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-32-7, 7461-02-1 | |
Record name | (±)-Stylopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.